

An In-depth Technical Guide to the Chemical Structure and Solubility of Isavuconazonium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Isavuconazonium**

Cat. No.: **B1236616**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and solubility of **isavuconazonium**, a crucial prodrug for the broad-spectrum antifungal agent, isavuconazole.

Chemical Structure and Properties

Isavuconazonium is a second-generation triazole antifungal agent.^[1] It is administered as a water-soluble prodrug, **isavuconazonium** sulfate, which is rapidly and almost completely converted to the active moiety, isavuconazole, by plasma esterases.^[2] This conversion also produces a pharmacologically inactive cleavage product.^[2] The high water solubility of the **isavuconazonium** formulation allows for intravenous administration without the need for a cyclodextrin vehicle, which has been associated with nephrotoxicity in other intravenous antifungal formulations.^[1]

The chemical structure of **isavuconazonium** comprises an N-(3-acetoxypropyl)-N-methylamino-carboxymethyl group linked via an ester moiety to the triazole nitrogen of isavuconazole.^[3]

Chemical Formula: C₃₅H₃₅F₂N₈O₅S⁺^[1]

IUPAC Name: [2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]-3-pyridinyl]methyl 2-

(methylamino)acetate[1][4]

Below is a diagram illustrating the conversion of the prodrug **isavuconazonium** to its active form, isavuconazole.

[Click to download full resolution via product page](#)

Prodrug activation of **isavuconazonium**.

Solubility Profile

Isavuconazonium sulfate was specifically designed as a water-soluble prodrug to overcome the low aqueous solubility of isavuconazole.[1][5] The solubility of **isavuconazonium** sulfate and its active form, isavuconazole, in various solvents is summarized below.

Compound	Solvent	Solubility	Reference
Isavuconazonium Sulfate	Water (pH 2.1-7.0)	> 1 g/mL (highly soluble)	[5]
DMSO	~20 mg/mL, 100 mg/mL, 175 mg/mL (Need ultrasonic)	[6][7][8]	
Ethanol	~10 mg/mL, 100 mg/mL	[6][7]	
1:5 DMSO:PBS (pH 7.2)	~0.16 mg/mL	[6]	
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline	≥ 2.08 mg/mL	[9]	
Isavuconazole	Water	Insoluble	[10]
Buffer pH 7.4	6.7 x 10 ⁻⁶ mol/L	[11]	
Buffer pH 2.0	Varies with temperature	[11]	
Buffer pH 1.2	Varies with temperature	[11]	
DMSO	87 mg/mL	[10]	
Ethanol	87 mg/mL	[10]	
1-Propanol	Varies with temperature	[11]	
1-Octanol	Varies with temperature	[11]	
Hexane	Varies with temperature	[11]	

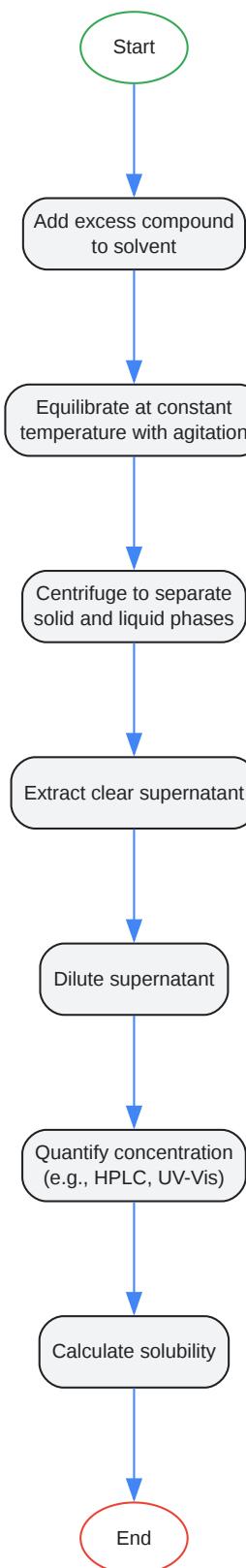
Experimental Protocols for Solubility Determination

A common method for determining the solubility of a compound is the isothermal saturation method. The general steps involved in this method are outlined below.

Objective: To determine the saturation solubility of **isavuconazonium** or isavuconazole in a specific solvent at a constant temperature.

Materials:

- **Isavuconazonium** sulfate or Isavuconazole
- Selected solvent (e.g., water, buffer, DMSO, ethanol)
- Thermostatic shaker or water bath
- Centrifuge
- Analytical balance
- High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
- Volumetric flasks and pipettes

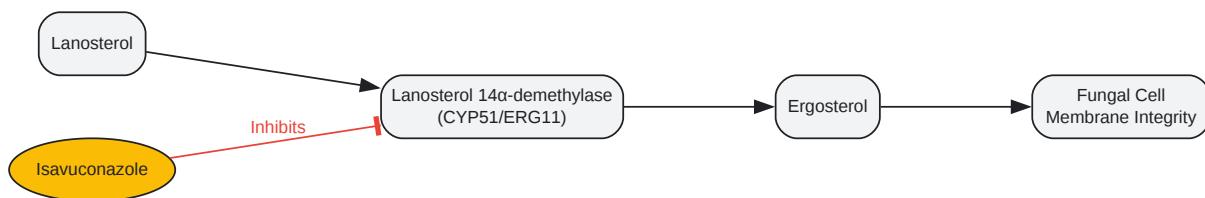

Procedure:

- Preparation of Supersaturated Solution: An excess amount of the compound is added to a known volume of the solvent in a sealed container.
- Equilibration: The container is placed in a thermostatic shaker or water bath set to the desired temperature and agitated for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.
- Sample Dilution: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the analytical range of the measurement

instrument.

- Quantification: The concentration of the compound in the diluted solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Calculation: The solubility is calculated by taking into account the dilution factor.

The following diagram illustrates the experimental workflow for determining solubility.


[Click to download full resolution via product page](#)

Workflow for solubility determination.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Isavuconazole, the active form of **isavuconazonium**, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14 α -demethylase (encoded by the ERG11 gene).[1][10] This enzyme is a critical component of the fungal cell membrane's ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol.[1] The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.[1][10]

The signaling pathway for the mechanism of action is depicted below.

[Click to download full resolution via product page](#)

Mechanism of action of isavuconazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isavuconazonium | C35H35F2N8O5S+ | CID 6918606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isavuconazonium - Wikipedia [en.wikipedia.org]

- 4. Isavuconazonium Sulfate | C35H36F2N8O9S2 | CID 72196309 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cdn.caymancell.com [cdn.caymancell.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Isavuconazonium sulfate (BAL8557) |triazole-based antifungal drug| lanosterol 14 alpha-demethylase inhibitor | CAS 946075-13-4 | BAL-8557; BAL 8557; isavuconazole; Cresemba | InvivoChem [invivochem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Isavuconazole: Thermodynamic Evaluation of Processes Sublimation, Dissolution and Partition in Pharmaceutically Relevant Media - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Solubility of Isavuconazonium]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1236616#isavuconazonium-chemical-structure-and-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com